2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid
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Overview
Description
2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid is an organic compound featuring a dioxane ring and a sulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 1,4-dioxane with a suitable sulfanyl acetic acid precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters.
Scientific Research Applications
2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dioxane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid
- 2-{[(2,5,5-Trimethyl-1,3-dioxan-2-yl)methyl]sulfanyl}acetic acid
- 2-{[(4-Methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenyl]methyl]sulfanyl}acetic acid
Comparison: Compared to similar compounds, 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. The dioxane ring enhances the compound’s solubility in organic solvents and its stability under various reaction conditions. Additionally, the sulfanyl group provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H12O4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(1,4-dioxan-2-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H12O4S/c8-7(9)5-12-4-6-3-10-1-2-11-6/h6H,1-5H2,(H,8,9) |
InChI Key |
NAJRUTRDGIJLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CSCC(=O)O |
Origin of Product |
United States |
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